molecular formula C9H7FOS B8276611 5-Fluoro-4-methoxy-1-benzothiophene

5-Fluoro-4-methoxy-1-benzothiophene

Cat. No. B8276611
M. Wt: 182.22 g/mol
InChI Key: CBBBFVVTKDRGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-methoxy-1-benzothiophene is a useful research compound. Its molecular formula is C9H7FOS and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-4-methoxy-1-benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-4-methoxy-1-benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Fluoro-4-methoxy-1-benzothiophene

Molecular Formula

C9H7FOS

Molecular Weight

182.22 g/mol

IUPAC Name

5-fluoro-4-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7FOS/c1-11-9-6-4-5-12-8(6)3-2-7(9)10/h2-5H,1H3

InChI Key

CBBBFVVTKDRGHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CS2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2Z)-3-(3-Fluoro-2-methoxyphenyl)-2-mercapto-2-propenoic acid (4.865 g, 21.315 mmol) was added in one portion to a solution of iodine (8.255 g, 31.973 mmol) in dimethoxyetheane (30 mL). This was heated in the microwave with 300 W at 120° C. for 25 mins. After this time the reaction was allowed to cool to room temperature and poured onto saturated sodium metabisulphite (200 mL) and ether (400 mL). Ether layer was separated and product extracted with aqueous sodium hydroxide (2 N, 2×100 mL). This was then acidified to pH 2 with aqueous hydrochloric acid (2 N, 250 mL), and product extracted with ether (2×150 mL). The combined organic extracts were dried (MgSO4) and concentrated in vacuo to give a tan coloured solid (3.240 g, 14.322 mmol, 67%). Which was used without further purification in the next step. 5-Fluoro-4-methoxy-1-benzothiophene-2-carboxylic acid (0.883 g, 3.903 mmol) was added in one portion to DBU (2.04 mL, 13.661 mmol) and dimethyl acetamide (10 mL). This was heated in the microwave with 300 W at 200° C. for 1 h. Reaction was allowed to cool and poured onto water (100 mL). Product was extracted with hexane (2×100 mL), washed with aqueous hydrochloric acid (2 N, 50 mL), aqueous sodium hydroxide (2 N, 50 mL), and the combined organic extracts were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with hexane:ethyl acetate [96:4] to give a pale yellow oil (0.167 g, 23%); δH (300 MHz, CDCl3) 7.60–6.80 (4H, m, Ar), 4.10 (3H, s, OCH3).
Quantity
0.883 g
Type
reactant
Reaction Step One
Name
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
23%

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